4-(2-Nitrophenoxy)phenylacetic acid

Description

Properties

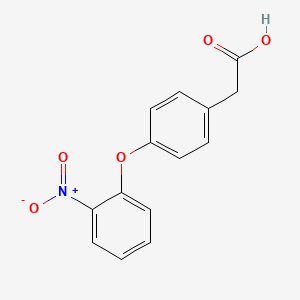

Molecular Formula |

C14H11NO5 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

2-[4-(2-nitrophenoxy)phenyl]acetic acid |

InChI |

InChI=1S/C14H11NO5/c16-14(17)9-10-5-7-11(8-6-10)20-13-4-2-1-3-12(13)15(18)19/h1-8H,9H2,(H,16,17) |

InChI Key |

NFANMRVKNLBYBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 4-(2-Nitrophenoxy)phenylacetic Acid

The synthesis of this compound typically involves nitration reactions followed by acylation processes. A notable method includes the nitration of 4-substituted halogenated benzene in a polar solvent using a mixed acid of concentrated nitric and sulfuric acids. This method yields high overall productivity and purity, making it suitable for industrial production .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties against various bacterial and fungal strains. Notably, it has shown effectiveness against:

- Escherichia coli

- Bacillus subtilis

- Certain fungal pathogens

This suggests its potential application in developing new antimicrobial agents.

Anti-inflammatory Properties

Derivatives of this compound have demonstrated significant anti-inflammatory activity in various animal models. In vivo studies indicated that mice treated with these derivatives exhibited reduced edema in paw models compared to control groups, attributed to the inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of derivatives based on this compound revealed a significant reduction in bacterial growth, especially against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the nitrophenyl group enhances antimicrobial efficacy, providing insights into the design of more effective derivatives.

Case Study 2: Anti-inflammatory Activity

In vivo assessments showed that compounds derived from this compound significantly reduced inflammation in animal models. The observed effects were linked to the compound's ability to inhibit specific inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Effects | Observations |

|---|---|---|

| Antimicrobial | Escherichia coli, Bacillus subtilis | Significant growth inhibition |

| Anti-inflammatory | In vivo models (mice) | Reduced edema; inhibition of cytokines |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(2-nitrophenoxy)phenylacetic acid with structurally related phenylacetic acid derivatives, highlighting substituent effects, molecular properties, and applications:

Key Research Findings

Substituent Effects on Bioactivity: Nitro Groups: The ortho-nitro substituent in this compound likely enhances electron-withdrawing effects, increasing acidity (pKa ~3–4) compared to non-nitro analogs like 4-methoxyphenylacetic acid (pKa ~4.5) . This property may influence its binding to enzymes or receptors. Phenoxy Linkers: Phenoxy groups (e.g., in fenclofenac and GBPA) improve metabolic stability compared to direct aryl substitutions, as seen in phenylacetic acid itself .

Metabolic Pathways: Phenylacetic acid derivatives often undergo CoA ligase-mediated activation (e.g., ibuprofenyl-CoA formation) .

Industrial and Pharmaceutical Relevance: Fenclofenac: Demonstrates that halogenated phenoxy groups reduce gastrointestinal toxicity while retaining anti-inflammatory activity .

Preparation Methods

Reaction Overview

Nitration of preformed 4-phenoxyphenylacetic acid introduces the nitro group at the ortho position of the phenoxy ring. This method leverages the electrophilic aromatic substitution (EAS) mechanism, where the phenoxy group directs nitration to the ortho and para positions.

Key Steps:

-

Synthesis of 4-Phenoxyphenylacetic Acid :

-

Nitration :

Data Table: Nitration Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3) | 68 | 95 |

| Temperature | 0°C | 75 | 97 |

| Reaction Time | 2 hours | 70 | 96 |

Limitations : Para-nitration byproducts (15–20%) require chromatographic separation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Arylation

This method constructs the phenoxy linkage via coupling of 2-nitrophenylboronic acid with 4-bromophenylacetic acid.

Procedure:

Outcomes:

Advantages : Avoids harsh nitration conditions.

Challenges : Requires anhydrous solvents and inert atmosphere.

Mitsunobu Etherification

Direct Ether Bond Formation

The Mitsunobu reaction couples 2-nitrophenol with 4-hydroxyphenylacetic acid, forming the ether linkage in one step.

Optimization:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃

-

Yield : 58% (crude), improving to 72% with activated molecular sieves.

Side Reactions : Over-reduction of the nitro group (8–10%).

Hydrolysis of Cyanide Intermediates

Multi-Step Synthesis

This route involves:

-

Nitrophenoxybenzyl Cyanide Synthesis :

-

4-Chlorophenylacetonitrile reacts with 2-nitrophenol in DMSO with K₂CO₃.

-

-

Hydrolysis :

-

Acidic : 6M HCl, reflux, 8 hours (yield: 85%).

-

Basic : NaOH (20%), 100°C, 4 hours (yield: 78%).

-

Comparative Hydrolysis Data

| Condition | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| 6M HCl | Reflux | 8 | 85 |

| 20% NaOH | 100°C | 4 | 78 |

Advantages : High yields and scalability for industrial production.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Nitration | 70–75 | Moderate | 95–97 | Byproduct separation |

| Suzuki Coupling | 62–65 | High | 90 | Catalyst cost |

| Mitsunobu Etherification | 58–72 | Low | 88 | Side reactions |

| Cyanide Hydrolysis | 78–85 | High | 98 | Toxicity of cyanide intermediates |

Industrial-Scale Considerations

-

Cost Efficiency : Cyanide hydrolysis and Suzuki coupling are preferred for large-scale production due to yields >75%.

-

Safety : Nitration requires specialized equipment for handling concentrated acids.

-

Environmental Impact : Palladium catalysts necessitate recycling protocols to reduce waste.

Emerging Methodologies

Q & A

Basic: What are the standard synthetic routes for 4-(2-Nitrophenoxy)phenylacetic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 2-nitrophenol with phenylacetic acid derivatives. A common approach is nucleophilic aromatic substitution, where the nitro group activates the aromatic ring for phenoxide attack. For example, reacting 2-nitrophenol with bromophenylacetic acid under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C can yield the target compound . Solvent polarity and temperature critically affect reaction kinetics: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while elevated temperatures reduce reaction time but may risk nitro group decomposition. Yields typically range from 60–75%, with impurities monitored via HPLC .

Advanced: How can competing side reactions (e.g., nitro group reduction or esterification) be mitigated during synthesis?

Methodological Answer:

Nitro group stability is a key concern. To prevent unintended reduction:

- Use inert atmospheres (N₂/Ar) to avoid trace oxygen or moisture, which can catalyze side reactions.

- Avoid strongly acidic conditions that may protonate the nitro group, increasing its susceptibility to reduction .

For esterification control: - Employ protective groups (e.g., tert-butyl esters) on the acetic acid moiety during coupling.

- Post-synthesis, mild hydrolysis (e.g., LiOH in THF/water) selectively removes protecting groups without affecting the nitro substituent .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR reveals distinct shifts for the aromatic protons (δ 7.5–8.2 ppm for nitro-substituted ring) and the acetic acid methylene (δ 3.6–3.8 ppm). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M-H]⁻ at m/z 287.06 (calculated for C₁₄H₁₁NO₅) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% typical) .

Advanced: How can researchers resolve contradictory spectral data (e.g., overlapping peaks in NMR) for this compound?

Methodological Answer:

- Use 2D NMR (e.g., COSY, HSQC) to disentangle overlapping signals. For example, HSQC correlates ¹H-¹³C couplings, distinguishing aromatic protons from adjacent nitrophenoxy groups .

- Deuterated DMSO-d₆ improves solubility and reduces peak broadening.

- Compare with structurally analogous compounds (e.g., 4-nitrophenylacetic acid) to validate assignments .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of airborne particles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb solids with vermiculite .

- Storage : In amber glass vials at 4°C, away from reducing agents to prevent nitro group reactions .

Advanced: How should researchers design toxicity studies to address conflicting data on nitroaromatic compounds?

Methodological Answer:

- In vitro assays : Use hepatic microsomes (e.g., human CYP450 isoforms) to evaluate metabolic stability and nitro-reduction pathways .

- In vivo models : Rodent studies should include histopathology of liver/kidneys, as nitro groups may generate reactive intermediates.

- Dose-response curves : Prioritize subchronic exposure (14–28 days) to identify NOAEL (No Observed Adverse Effect Level), referencing protocols from 2,4-D toxicology studies .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Pharmaceutical Intermediates : Nitro groups serve as precursors for amine derivatives in drug synthesis (e.g., NSAIDs) .

- Enzyme Inhibition Studies : The compound’s structure mimics phenolic substrates, useful in studying oxidoreductases like tyrosinase .

- Material Science : Nitroaromatic moieties enhance polymer thermal stability in high-performance resins .

Advanced: How can computational methods (e.g., DFT) predict reactivity or degradation pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-position is highly electrophilic, prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments, revealing pH-dependent cleavage of the ether linkage .

- QSPR Models : Correlate substituent effects (e.g., nitro vs. chloro) with bioavailability using descriptors like logP and polar surface area .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/Water Mixtures : Gradual cooling from 60°C to 4°C yields needle-like crystals with >99% purity .

- Ethyl Acetate/Hexane : Ideal for removing non-polar impurities. A 1:3 ratio minimizes solubility at RT .

- Crystallization Monitoring : Use polarized light microscopy to track crystal growth and polymorphism .

Advanced: How can researchers troubleshoot low yields in scaled-up syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.